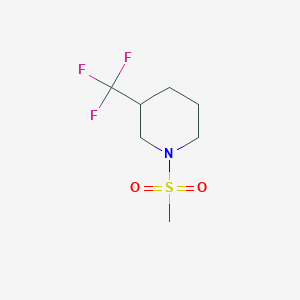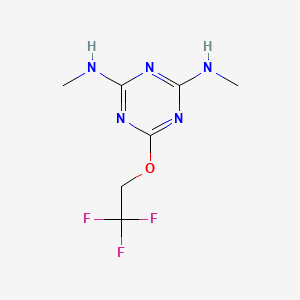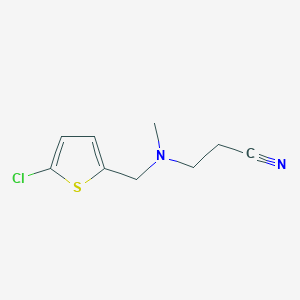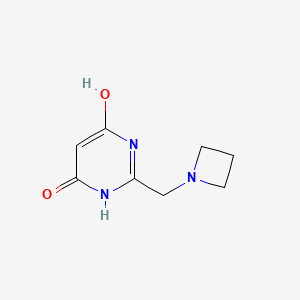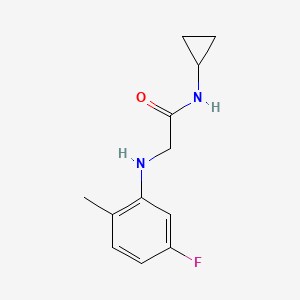
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to an acetamide moiety, with a 5-fluoro-2-methylphenyl group as a substituent. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide typically involves the following steps:
Amidation: The acetamide moiety is introduced via amidation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution: The 5-fluoro-2-methylphenyl group is incorporated through nucleophilic aromatic substitution reactions, using appropriate fluorinated aromatic compounds and nucleophiles.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the reagents used.
Applications De Recherche Scientifique
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide can be compared with other similar compounds, such as:
n-Cyclopropyl-2-((5-fluoro-2-phenyl)amino)acetamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
n-Cyclopropyl-2-((5-chloro-2-methylphenyl)amino)acetamide: The presence of a chlorine atom instead of a fluorine atom can lead to differences in reactivity and biological activity.
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)propionamide: The propionamide analog has a longer carbon chain, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15FN2O |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(5-fluoro-2-methylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-3-9(13)6-11(8)14-7-12(16)15-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |
Clé InChI |
LDPFFFQDMFTYFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)NCC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


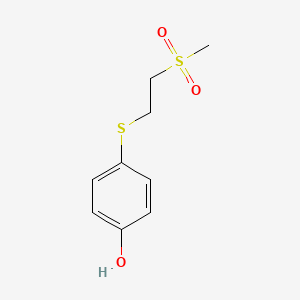
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
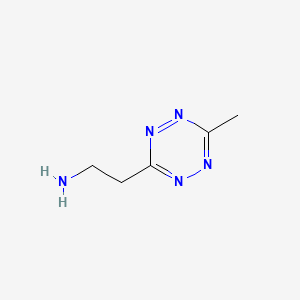
![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
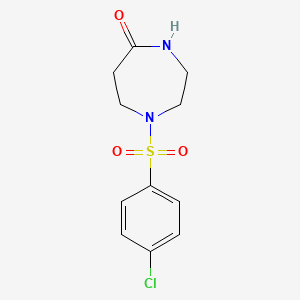
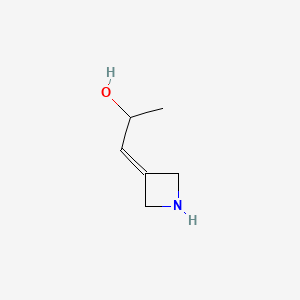
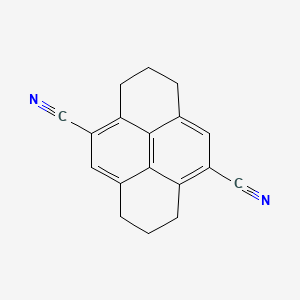
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
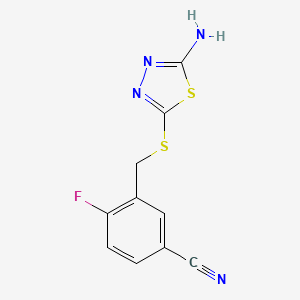
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
